2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-phenyl-1,6-dihydrocyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C12H10N2O/c15-12-10-7-4-8-11(10)13-14(12)9-5-2-1-3-6-9/h1-7,13H,8H2 |
InChI Key |
SUWGVXRYEIYZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1NN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs
(a) 5-Benzyl-1-(5-chloro-2-iodobenzyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Shares the 2-phenyl-1,2-dihydro-3H-pyrazol-3-one core but includes halogenated benzyl substituents (Cl, I).
- Synthesis : Prepared via palladium-catalyzed intramolecular asymmetric reactions, yielding a pale yellow solid with a melting point of 212–213°C .
- Key Difference: Substituents on the pyrazolone ring significantly alter physical properties (e.g., melting point) and reactivity.
(b) Benzopyrano[2,3c]pyrazol-3(2H)-one Derivatives
- Structure : Fused benzopyran-pyrazolone systems, differing in the annelated aromatic ring.
- Synthesis : Microwave-assisted one-pot multicomponent reactions using agro-waste-derived catalysts (e.g., mango peel ash), emphasizing green chemistry .
Pharmacologically Active Analogs
(a) Ebselen (2-Phenyl-1,2-benzisoselenazol-3(2H)-one)
- Structure : Replaces the pyrazolone oxygen with selenium in a benzisoselenazolone ring.
- Applications : Clinically studied for antioxidant, anti-inflammatory, and cytoprotective activities; investigated for COVID-19 treatment .
- Key Difference : The selenium atom in Ebselen confers unique redox activity, enabling glutathione peroxidase-like behavior, unlike the oxygen/nitrogen-based target compound .
(b) 5-Ethoxycarbonyl-6-methyl-4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one
- Structure: A pyrimidinone derivative with a triazole substituent.
- Synthesis: Optimized using samarium perchlorate as a catalyst under ultrasonic irradiation (75–80°C, ethanol), achieving high yields .
Comparative Data Table
Biological Activity
2-Phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound, highlighting its pharmacological significance.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentane ring fused with a pyrazole structure. Its molecular formula is with a molecular weight of approximately 198.22 g/mol. The synthesis of this compound often involves multi-step reactions, including cyclization processes that yield high purity and yield rates under optimized conditions .
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radicals have shown that the compound can effectively scavenge free radicals, suggesting its potential application in preventing oxidative stress-related diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspase pathways. For instance, treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines while exhibiting low cytotoxicity towards normal cells .
Case Study: Cytotoxicity Assessment
In a recent study, this compound was evaluated for its cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, demonstrating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its biological effects involves the modulation of reactive oxygen species (ROS) levels within cells. By decreasing ROS levels, the compound can prevent cellular damage and promote apoptosis in cancerous cells while sparing normal cells from toxicity .
Data Summary
| Biological Activity | Method Used | IC50 Value | Cell Line |
|---|---|---|---|
| Antioxidant Activity | DPPH Assay | Not specified | N/A |
| Cytotoxicity | MTT Assay | 25 µM | MCF-7 |
| Cytotoxicity | MTT Assay | 30 µM | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
